molecular formula C16H19N3O3 B13854195 8-Cyclopentyl-5-methyl-6-propionylpyrido[2,3-d]pyrimidine-2,7(3H,8H)-dione

8-Cyclopentyl-5-methyl-6-propionylpyrido[2,3-d]pyrimidine-2,7(3H,8H)-dione

Cat. No.: B13854195
M. Wt: 301.34 g/mol
InChI Key: LXDYOATVEKHFQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Cyclopentyl-5-methyl-6-propionylpyrido[2,3-d]pyrimidine-2,7(3H,8H)-dione is a heterocyclic compound that belongs to the pyrido[2,3-d]pyrimidine family These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Cyclopentyl-5-methyl-6-propionylpyrido[2,3-d]pyrimidine-2,7(3H,8H)-dione typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

8-Cyclopentyl-5-methyl-6-propionylpyrido[2,3-d]pyrimidine-2,7(3H,8H)-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: m-Chloroperbenzoic acid in an organic solvent.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced pyrido[2,3-d]pyrimidine derivatives.

    Substitution: Formation of halogenated pyrido[2,3-d]pyrimidine derivatives.

Mechanism of Action

The mechanism of action of 8-Cyclopentyl-5-methyl-6-propionylpyrido[2,3-d]pyrimidine-2,7(3H,8H)-dione involves its interaction with cyclin-dependent kinases (CDKs). The compound inhibits the activity of CDKs by binding to their active sites, thereby preventing the phosphorylation of target proteins involved in cell cycle regulation . This inhibition leads to cell cycle arrest and apoptosis in cancer cells.

Properties

Molecular Formula

C16H19N3O3

Molecular Weight

301.34 g/mol

IUPAC Name

8-cyclopentyl-5-methyl-6-propanoyl-1H-pyrido[2,3-d]pyrimidine-2,7-dione

InChI

InChI=1S/C16H19N3O3/c1-3-12(20)13-9(2)11-8-17-16(22)18-14(11)19(15(13)21)10-6-4-5-7-10/h8,10H,3-7H2,1-2H3,(H,17,18,22)

InChI Key

LXDYOATVEKHFQV-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=C(C2=C(NC(=O)N=C2)N(C1=O)C3CCCC3)C

Origin of Product

United States

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